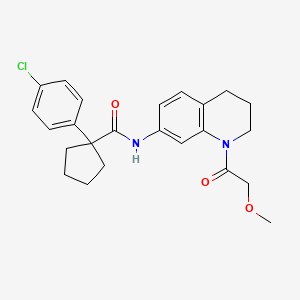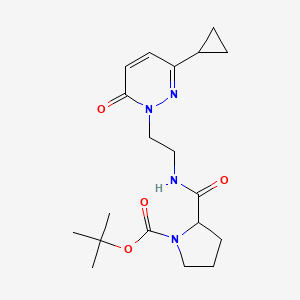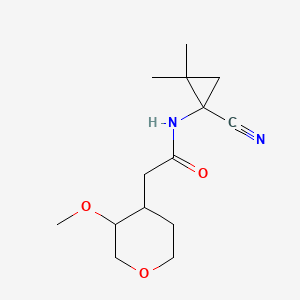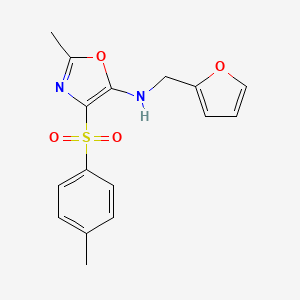![molecular formula C20H15F2N3O2 B2997838 5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1984091-89-5](/img/structure/B2997838.png)
5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. This compound is a pyrazolo[1,5-a]pyrazine derivative that has shown promise as an anticancer agent.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of structurally similar pyrazolo[1,5-a]pyrimidine and pyrazole derivatives have been extensively studied. These compounds, including those with methoxy and fluoro substitutions on the benzyl and phenyl rings, are synthesized via reactions involving intermediates like hydrazine hydrate and acetylacetone, and their structures are confirmed through analytical techniques such as IR, MS, 1H-NMR, and 13C-NMR. These processes illustrate the chemical versatility and the potential for creating diverse derivatives for various applications (Hassan et al., 2014).
Cytotoxicity and Anticancer Activity
Derivatives of pyrazolo[1,5-a]pyrimidines have been evaluated for their in vitro cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential of such compounds in cancer research, where modifications to the core structure could lead to the development of new anticancer agents (Hassan et al., 2014).
Antimicrobial Activity
Fluorine-containing pyrazole derivatives have demonstrated antimicrobial activity, suggesting that modifications incorporating fluorine atoms might enhance the bioactivity of these compounds. This is significant for developing new antimicrobial agents, especially in addressing drug resistance challenges (Gadakh et al., 2010).
Electrochemical Properties
The study of fluorinated hydrazino-pyrazoles in ionic liquids provides insights into the electrochemical properties of such compounds. This research is crucial for developing new materials for electronic applications, demonstrating the compound's versatility beyond pharmaceuticals (Costea et al., 2014).
特性
IUPAC Name |
5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2/c1-27-19-7-2-13(10-16(19)22)12-24-8-9-25-18(20(24)26)11-17(23-25)14-3-5-15(21)6-4-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACLYLUIWPSWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2997755.png)




![2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2997763.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2997765.png)
![N-[1-[(3-Cyanophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2997769.png)
![Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2997770.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997772.png)


![Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2997776.png)